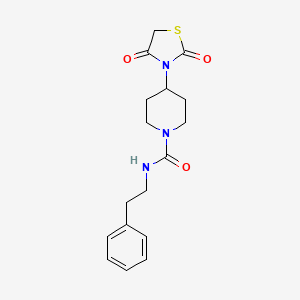![molecular formula C10H18Cl2N2 B2403707 2-[4-(2-アミノエチル)フェニル]エタンアミン二塩酸塩 CAS No. 31748-68-2](/img/structure/B2403707.png)
2-[4-(2-アミノエチル)フェニル]エタンアミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HClThis compound is a derivative of phenylethylamine, a naturally occurring monoamine alkaloid found in trace amounts in the human brain and other mammalian species.
科学的研究の応用
2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in neurotransmitter pathways and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride typically involves the reaction of 4-bromo-2-nitrobenzene with ethylenediamine under specific conditions. The reaction proceeds through a series of steps including reduction and substitution reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions
2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
作用機序
The mechanism of action of 2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride involves its interaction with neurotransmitter receptors in the brain. It acts as a precursor to phenylethylamine, which is known to modulate the release of dopamine and other neurotransmitters. This interaction affects various molecular targets and pathways, leading to changes in mood, cognition, and behavior.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonyl-phenyl)-ethylamine hydrochloride: Similar structure but with a methylsulfonyl group instead of an aminoethyl group.
Phenylethylamine: The parent compound, naturally occurring in the brain, with similar biological activity.
Uniqueness
2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor to phenylethylamine and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
IUPAC Name |
2-[4-(2-aminoethyl)phenyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c11-7-5-9-1-2-10(4-3-9)6-8-12;;/h1-4H,5-8,11-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCYSKXWMODSNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31748-68-2 |
Source


|
| Record name | 2-[4-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)
![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)
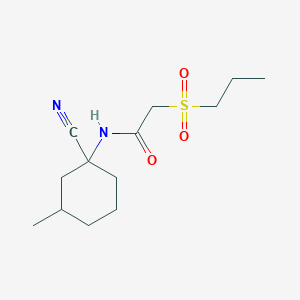
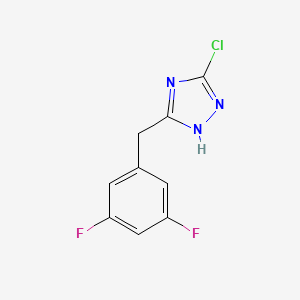
![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)
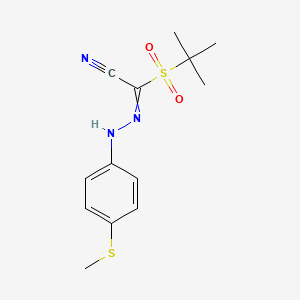
![2-[1-hydroxy-1-[1-hydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B2403636.png)
amine dihydrochloride](/img/new.no-structure.jpg)
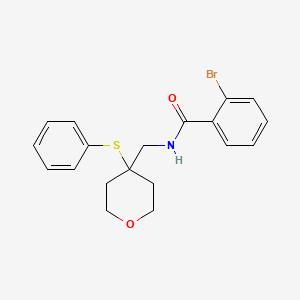

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2403643.png)
